molecular formula C12H15NO2 B023023 8-Amino-6-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid CAS No. 107757-20-0

8-Amino-6-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Cat. No. B023023
M. Wt: 205.25 g/mol
InChI Key: JDFGRMBIIJADKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Amino-6-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, also known as AMNTCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 8-Amino-6-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases. In cancer, for example, 8-Amino-6-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has been shown to inhibit the activity of certain enzymes that are involved in the proliferation of cancer cells, leading to the inhibition of tumor growth.

Biochemical And Physiological Effects

8-Amino-6-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has been shown to have various biochemical and physiological effects, depending on the specific application. In medicinal chemistry, for example, 8-Amino-6-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has been shown to have anti-cancer, anti-diabetic, and anti-inflammatory effects. In organic synthesis, 8-Amino-6-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has been shown to be a versatile building block for the synthesis of complex organic molecules. In materials science, 8-Amino-6-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has been shown to have unique properties, such as high thermal stability and high solubility in various solvents.

Advantages And Limitations For Lab Experiments

8-Amino-6-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has several advantages for lab experiments, including its high purity, high stability, and ease of synthesis. However, 8-Amino-6-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid also has some limitations, including its relatively high cost and limited availability.

Future Directions

There are several future directions for the study of 8-Amino-6-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. In medicinal chemistry, future research could focus on the development of 8-Amino-6-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid-based drugs for the treatment of various diseases. In organic synthesis, future research could focus on the development of new synthetic routes and novel reactions using 8-Amino-6-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid as a building block. In materials science, future research could focus on the development of new materials with unique properties based on 8-Amino-6-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. Overall, the study of 8-Amino-6-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has the potential to lead to significant advances in various fields, and further research is warranted.

Synthesis Methods

8-Amino-6-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can be synthesized through a multi-step reaction process that involves the use of various reagents and catalysts. The synthesis process begins with the reaction of 6-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid with thionyl chloride, followed by the reaction with ammonia to produce 6-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. The final step involves the reaction of 6-amino-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid with methyl iodide to produce 8-Amino-6-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid.

Scientific Research Applications

8-Amino-6-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, 8-Amino-6-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, diabetes, and cardiovascular diseases. In organic synthesis, 8-Amino-6-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has been used as a building block for the synthesis of complex organic molecules. In materials science, 8-Amino-6-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has been studied for its potential applications in the development of novel materials with unique properties.

properties

CAS RN

107757-20-0

Product Name

8-Amino-6-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

8-amino-6-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

InChI

InChI=1S/C12H15NO2/c1-7-5-8-3-2-4-9(12(14)15)11(8)10(13)6-7/h5-6,9H,2-4,13H2,1H3,(H,14,15)

InChI Key

JDFGRMBIIJADKI-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(CCC2)C(=O)O)C(=C1)N

Canonical SMILES

CC1=CC2=C(C(CCC2)C(=O)O)C(=C1)N

synonyms

1-Naphthalenecarboxylicacid,8-amino-1,2,3,4-tetrahydro-6-methyl-(9CI)

Origin of Product

United States

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